![molecular formula C12H11NO2S2 B069193 Ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate CAS No. 175202-57-0](/img/structure/B69193.png)
Ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate
Overview
Description
Inosine monophosphate, also known as inosinic acid, is a nucleotide that plays a crucial role in metabolism. It is the ribonucleotide of hypoxanthine and is the first nucleotide formed during the synthesis of purine nucleotides. Inosine monophosphate is widely used as a flavor enhancer in the food industry and is typically obtained from chicken byproducts or other meat industry waste .
Scientific Research Applications
Inosine monophosphate has a wide range of applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions: Inosine monophosphate can be synthesized through the deamination of adenosine monophosphate by the enzyme adenosine monophosphate deaminase. This reaction involves the removal of an amino group from adenosine monophosphate, resulting in the formation of inosine monophosphate .
Industrial Production Methods: In the food industry, inosine monophosphate is often produced from meat industry waste. The process involves the extraction of nucleotides from meat byproducts, followed by purification and concentration to obtain inosine monophosphate .
Types of Reactions:
Oxidation: Inosine monophosphate can be oxidized to xanthosine monophosphate by the enzyme inosine monophosphate dehydrogenase.
Reduction: Inosine monophosphate can be reduced to inosine by the enzyme inosine monophosphate reductase.
Substitution: Inosine monophosphate can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Major Products Formed:
Oxidation: Xanthosine monophosphate.
Reduction: Inosine.
Substitution: Guanosine monophosphate.
Mechanism of Action
Inosine monophosphate exerts its effects through several mechanisms:
Comparison with Similar Compounds
Inosine monophosphate is similar to other purine nucleotides, such as adenosine monophosphate and guanosine monophosphate. inosine monophosphate is unique in that it is the first nucleotide formed during the synthesis of purine nucleotides .
Similar Compounds:
Adenosine Monophosphate: A nucleotide that differs from inosine monophosphate by the presence of an amino group on the carbon-6 position.
Guanosine Monophosphate: A nucleotide that is formed by the oxidation of inosine monophosphate to xanthosine monophosphate, followed by the addition of an amino group on the carbon-2 position.
properties
IUPAC Name |
ethyl 2-cyano-3,4-dimethylthieno[2,3-b]thiophene-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S2/c1-4-15-11(14)10-7(3)9-6(2)8(5-13)16-12(9)17-10/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVADGSSQORDQMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)SC(=C2C)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381119 | |
| Record name | ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175202-57-0 | |
| Record name | ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




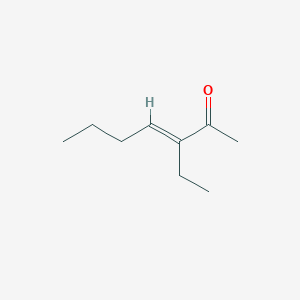
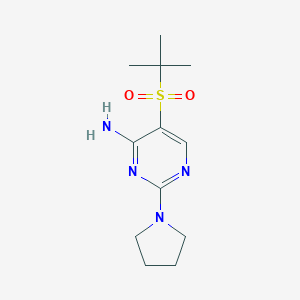
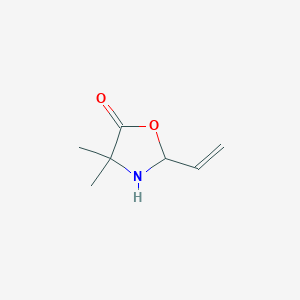


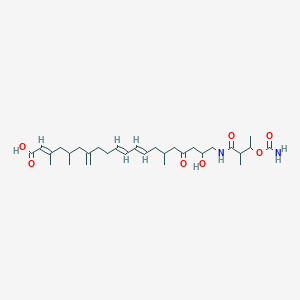
![[4-Methoxy-2-(methoxymethoxy)phenyl]boronic acid](/img/structure/B69131.png)
![1-[[(4-Methylphenyl)sulphonyl]oxy]-1,2-benziodoxol-3(1H)-one](/img/structure/B69132.png)
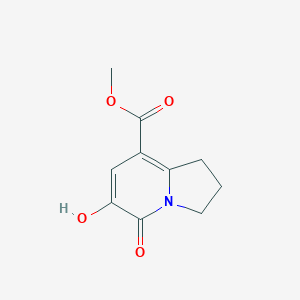
![5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine](/img/structure/B69135.png)

![9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione](/img/structure/B69140.png)
